

# Application Notes and Protocols: Utilizing Armillaramide to Elucidate Lipid Raft Dynamics

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## Compound of Interest

Compound Name: *Armillaramide*

Cat. No.: *B1252038*

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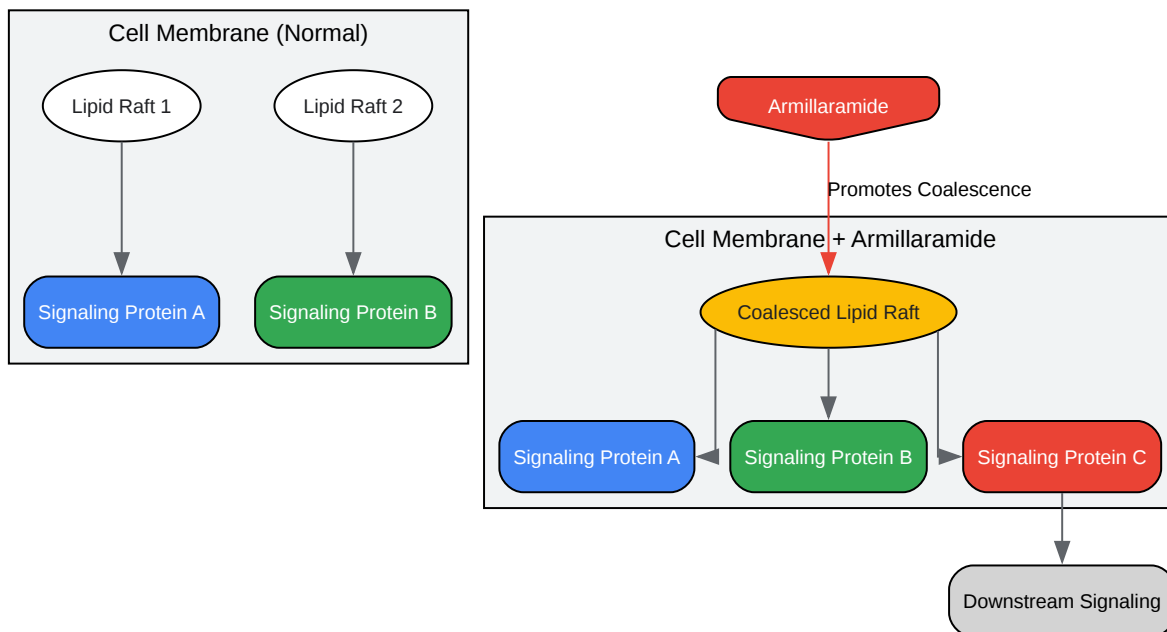
For Researchers, Scientists, and Drug Development Professionals

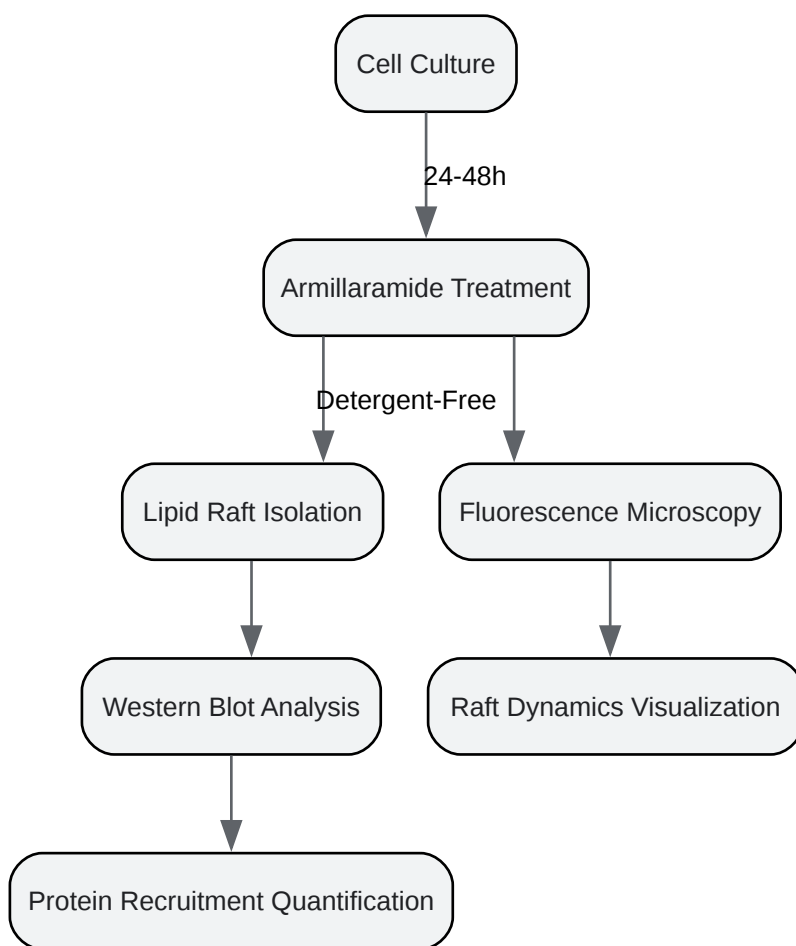
## Introduction

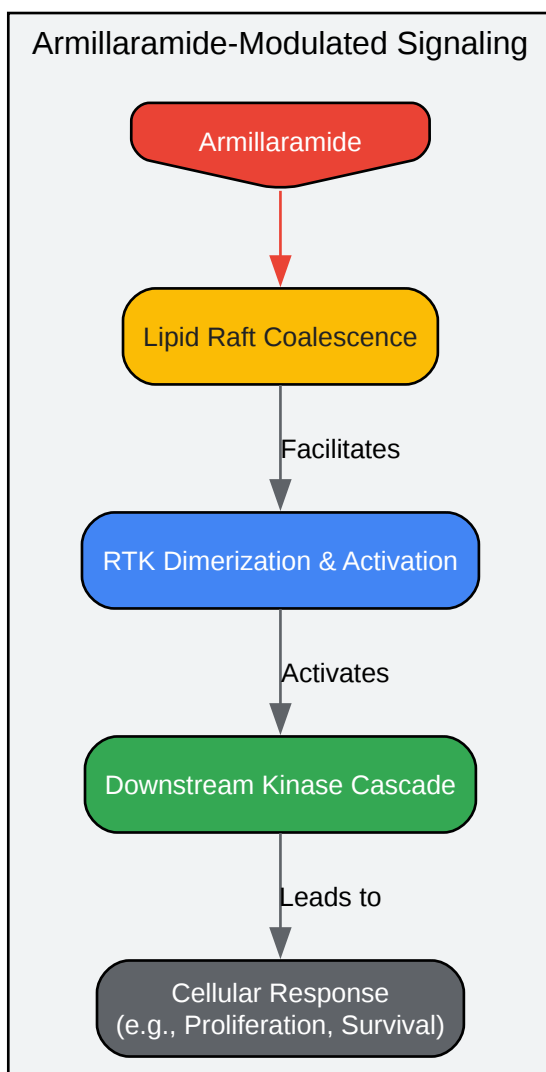
Lipid rafts are highly dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as organizing centers for signal transduction. The integrity of these platforms is crucial for a multitude of cellular processes, and their dysregulation is implicated in various disease states. **Armillaramide**, a novel C18-phytosphingosine ceramide isolated from the fungus *Armillaria mellea*, presents as a potent tool for investigating the structure and function of these critical membrane domains.<sup>[1]</sup> As a ceramide, **Armillaramide** is hypothesized to modulate the organization of lipid rafts, likely by promoting the coalescence of smaller, transient rafts into larger, more stable signaling platforms, a known characteristic of ceramides.<sup>[2][3][4]</sup> These application notes provide a comprehensive, hypothetical framework for employing **Armillaramide** to study lipid raft dynamics, complete with detailed protocols and expected outcomes.

## Hypothesized Mechanism of Action

**Armillaramide**, due to its ceramide structure, is proposed to intercalate into the lipid bilayer of the plasma membrane. Its presence is thought to alter the packing of lipids within the membrane, leading to the stabilization and coalescence of lipid rafts. This alteration in the size and stability of lipid rafts can, in turn, modulate the recruitment and activity of various signaling proteins that reside within these domains, thereby influencing downstream cellular signaling pathways.







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